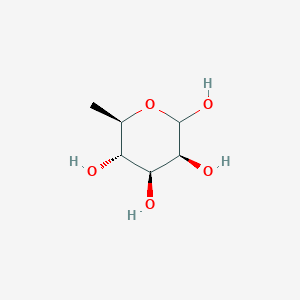
D-rhamnopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-rhamnopyranose is a naturally occurring deoxy sugar with the molecular formula C6H12O5. It is a six-carbon monosaccharide that is a component of many natural glycosides. This compound is also known as 6-deoxy-D-mannopyranose and is commonly found in plants, bacteria, and fungi. This compound plays a crucial role in various biological processes and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-rhamnopyranose can be achieved through several methods. One common approach involves the glycosylation of mannose derivatives. For example, 4-methoxyphenyl 2-O-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside can be synthesized and then converted to this compound through a series of reactions involving benzoylation and deprotection . The reaction conditions typically involve the use of solvents like dichloromethane and acetonitrile, and reagents such as sulfuric acid and sodium sulfate for purification.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Lactobacillus species can be used to produce this compound from glucose or other sugars through enzymatic pathways. These processes are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
D-rhamnopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form rhamnonic acid using oxidizing agents like nitric acid.
Reduction: Reduction of this compound can yield rhamnitol, a sugar alcohol.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, sodium borohydride for reduction, and acetic anhydride for acetylation. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
Major products formed from these reactions include rhamnonic acid, rhamnitol, and various acetylated derivatives. These products have diverse applications in research and industry.
Scientific Research Applications
D-rhamnopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: this compound is a component of bacterial cell walls and plays a role in cell signaling and recognition.
Medicine: It is used in the development of antibiotics and other pharmaceuticals due to its role in bacterial cell wall synthesis.
Industry: This compound derivatives are used in the food and beverage industry as flavor enhancers and sweeteners
Mechanism of Action
The mechanism of action of D-rhamnopyranose involves its interaction with specific enzymes and receptors in biological systems. For example, in bacteria, this compound is a substrate for enzymes involved in cell wall synthesis. These enzymes catalyze the incorporation of this compound into the peptidoglycan layer, which is essential for bacterial cell wall integrity . The molecular targets and pathways involved include glycosyltransferases and other carbohydrate-active enzymes.
Comparison with Similar Compounds
D-rhamnopyranose can be compared with other similar deoxy sugars such as L-rhamnose and D-fucose:
L-rhamnose: Similar to this compound, L-rhamnose is a deoxy sugar found in nature. it has a different stereochemistry, which affects its biological activity and applications.
D-fucose: Another deoxy sugar, D-fucose, shares structural similarities with this compound but differs in the position of the deoxy group. This difference leads to distinct chemical properties and biological functions.
The uniqueness of this compound lies in its specific role in bacterial cell wall synthesis and its diverse applications in various fields .
Properties
CAS No. |
45864-36-6 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(3S,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6?/m1/s1 |
InChI Key |
SHZGCJCMOBCMKK-QTVWNMPRSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















